molecular formula C10H13NO3 B6256180 methyl 3-[(2-hydroxyethyl)amino]benzoate CAS No. 1225894-05-2

methyl 3-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B6256180
CAS No.: 1225894-05-2
M. Wt: 195.21 g/mol
InChI Key: LPTLCXUFBHYOHZ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-hydroxyethyl)amino]benzoate is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a benzoate ester group and a hydroxyethylamino substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with ethylene oxide to introduce the hydroxyethyl group . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, and using catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2-hydroxyethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-aminoethyl)amino]benzoate
  • Methyl 3-[(2-hydroxypropyl)amino]benzoate
  • Methyl 3-[(2-methoxyethyl)amino]benzoate

Uniqueness

Methyl 3-[(2-hydroxyethyl)amino]benzoate is unique due to the presence of both a hydroxyethyl group and an ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1225894-05-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(2-hydroxyethylamino)benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-3-2-4-9(7-8)11-5-6-12/h2-4,7,11-12H,5-6H2,1H3

InChI Key

LPTLCXUFBHYOHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCCO

Purity

95

Origin of Product

United States

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